2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a biphenyl group, a methyl group, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several synthetic routes. Common methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: This involves the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method involves the coupling of two aromatic rings through an oxidative process, often using transition metal catalysts.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, leading to the formation of the desired product without the need for intermediate isolation.
Chemical Reactions Analysis
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA, causing damage to cancer cells and leading to their apoptosis .
Comparison with Similar Compounds
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Methylimidazo[1,2-a]pyridine: This compound lacks the biphenyl group and has different chemical and biological properties.
2-Phenylimidazo[1,2-a]pyridine: This compound has a phenyl group instead of a biphenyl group, leading to differences in reactivity and applications.
2-(Biphenyl-4-yl)imidazo[1,2-a]pyridine-3-yl)methylene amino)phenol: This Schiff base derivative has additional functional groups, making it useful as a chelating ligand.
Properties
IUPAC Name |
8-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-6-5-13-23-19(14-24)20(22-21(15)23)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFLSHBGYDHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148034 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524724-71-8 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524724-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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